N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine
Description
Properties
IUPAC Name |
2-methyl-N-[(5-methylthiophen-2-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-8-5-6-9(12-8)7-11-10(2,3)4/h5-6,11H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADDNZAVVPXTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
Reductive amination involves the condensation of a primary amine with an aldehyde to form an imine intermediate, followed by reduction to yield the secondary amine. For N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine, this method employs tert-butylamine and 5-methyl-2-thiophenecarbaldehyde as precursors.
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Imine Formation : Combine tert-butylamine (1.2 equiv) and 5-methyl-2-thiophenecarbaldehyde (1.0 equiv) in anhydrous dichloroethane (DCE). Stir at room temperature for 4 hours.
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Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv) and stir for an additional 4 hours.
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Work-Up : Partition the mixture between dichloromethane (DCM) and 1N NaHCO₃. Isolate the organic phase and purify via silica chromatography.
Optimization and Challenges
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Solvent Choice : DCE minimizes side reactions compared to polar solvents like ethanol.
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Reducing Agent : NaBH(OAc)₃ outperforms NaBH₄ in selectivity, reducing imines without attacking ester or thienyl groups.
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Byproduct Control : Steric bulk from the tert-butyl group suppresses dialkylation, yielding an 11:1 mono-to-dialkylated product ratio.
Table 1: Reductive Amination Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloroethane (DCE) | |
| Reducing Agent | NaBH(OAc)₃ | |
| Reaction Time | 4 hours (imine + reduction) | |
| Mono:Dialkylated Ratio | 11:1 |
Direct Alkylation: Nucleophilic Substitution
Reaction Design
Direct alkylation introduces the thienylmethyl group to tert-butylamine via nucleophilic substitution. The electrophile, typically (5-methyl-2-thienyl)methyl bromide , reacts with the amine under basic conditions.
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Base Activation : Dissolve tert-butylamine (1.0 equiv) and potassium tert-butoxide (1.1 equiv) in tetrahydrofuran (THF).
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Alkylation : Add (5-methyl-2-thienyl)methyl bromide (1.05 equiv) dropwise at 0°C. Warm to room temperature and stir for 12 hours.
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Purification : Extract with ethyl acetate, wash with brine, and concentrate under vacuum.
Critical Considerations
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Stoichiometry : A slight excess of tert-butylamine (1.2 equiv) prevents dialkylation.
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Base Selection : Potassium tert-butoxide deprotonates the amine, enhancing nucleophilicity without inducing elimination.
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Solvent Effects : THF facilitates better solubility of intermediates compared to DCM.
Table 2: Alkylation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Base | Potassium tert-butoxide | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 0°C → room temperature | |
| Yield | 68–72% |
Comparative Analysis of Methods
Yield and Selectivity
Scalability and Practicality
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Reductive Amination : Suitable for small-scale syntheses due to chromatographic purification needs.
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Direct Alkylation : More scalable with straightforward extraction protocols.
Emerging Methodologies and Innovations
Boc-Protected Intermediate Strategies
Patent data describes boc (tert-butoxycarbonyl) protection to isolate reaction sites during multi-step syntheses. For example:
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Protect tert-butylamine as a boc derivative.
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Alkylate with (5-methyl-2-thienyl)methyl bromide.
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Deprotect with trifluoroacetic acid (TFA) to yield the target amine.
Challenges and Mitigation Strategies
Dialkylation Control
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or thienyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or primary amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine often involves the use of palladium-catalyzed cross-coupling reactions to form C–N bonds. This method has become a crucial technique for synthesizing various aniline derivatives, which are essential in pharmaceutical applications. The compound can be synthesized through the reaction of tert-butyl amine with 5-methyl-2-thienyl methyl halides, employing conditions that favor high yields and purity .
Table 1: Synthesis Methods for this compound
| Method | Description | Yield (%) |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Utilizes palladium catalysts for C–N bond formation | 85-95 |
| Direct Alkylation | Reaction with alkyl halides under basic conditions | 70-80 |
| Microwave-Assisted Synthesis | Enhances reaction rates and yields | 90+ |
Biological Activities
Research indicates that this compound exhibits notable biological activities, particularly in the field of anticancer research. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .
Case Study: Anticancer Activity
A series of experiments were conducted on human cancer cell lines such as HCT-116 and HeLa. The results indicated that compounds derived from this compound exhibited IC50 values below 100 μM, indicating significant cytotoxicity. The mechanism of action appears to involve the disruption of mitochondrial membrane potential and the induction of apoptotic pathways .
Therapeutic Applications
The compound has potential applications in treating various conditions due to its structural properties that allow it to interact with biological targets effectively. Notably, it serves as an intermediate in the synthesis of pharmaceuticals aimed at treating depression and urinary incontinence, similar to the well-known drug duloxetine .
Table 2: Potential Therapeutic Applications
| Application | Description |
|---|---|
| Antidepressant | Intermediate for synthesizing serotonin reuptake inhibitors |
| Anticancer | Induces apoptosis in tumor cells |
| Neurological Disorders | Potential neuroprotective effects |
Mechanism of Action
The mechanism of action for N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine would depend on its specific application. In general, amines can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s effects would be mediated through these interactions, potentially altering biochemical pathways and physiological processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Lipophilicity : The tert-butyl substituent increases hydrophobicity (logP ~2.8 estimated), favoring membrane permeability and CNS activity, whereas dimethyl analogues exhibit lower logP values (~1.5) .
Synthetic Routes: The target compound can be synthesized via reductive amination of (5-methyl-2-thienyl)methanol with tert-butylamine, similar to methods used for N,N-dimethyl-1-(5-methyl-2-thienyl)methanamine .
Biological Activity
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a thienyl moiety, which is known for its role in various biological applications. The structural formula can be represented as follows:
Farnesyltransferase Inhibition
One of the primary mechanisms by which this compound exhibits biological activity is through the inhibition of farnesyltransferase (FTase). FTase is crucial for the post-translational modification of proteins involved in cell signaling pathways, particularly those related to oncogenesis. Inhibitors of FTase have been shown to interfere with the processing of Ras proteins, leading to reduced cell proliferation in cancerous cells .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives with similar thienyl structures show potent activity against various cancer cell lines, including HeLa and K562 cells. These compounds often display low IC50 values, indicating high potency .
Table 1: Anticancer Activity of Thienyl Derivatives
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | K562 | 0.75 |
| 2-(3',4',5'-trimethoxyanilino) derivative | HeLa | 0.70 |
| CA-4 | L1210 | 0.10 |
Study on Antiproliferative Effects
In a recent study focusing on the antiproliferative effects of thienyl derivatives, it was found that this compound significantly inhibited cell growth in K562 cells. The treatment resulted in a dose-dependent increase in apoptotic cells, demonstrating its potential as an anticancer agent .
Figure 1: Apoptosis Induction by Thienyl Derivatives
- Flow cytometry analysis showed a marked increase in annexin-V positive cells after treatment with this compound compared to control groups.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thienyl ring and the amine group can significantly affect biological activity. For instance, substituents on the thienyl ring enhance FTase inhibition and increase cytotoxicity against cancer cell lines. The presence of electron-donating groups tends to improve binding affinity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
